Sodium 5-oxopyrrolidine-2-carboxylate
Overview
Description
Sodium 5-oxopyrrolidine-2-carboxylate, also known as Sodium (S)-5-oxopyrrolidine-2-carboxylate, is a compound with the molecular formula C5H6NNaO3 and a molecular weight of 151.1 . It is a solid or viscous liquid and is derived from glutamic acid, which is found in wheat, sugar cane, and many other plants .
Synthesis Analysis
The synthesis of Sodium 5-oxopyrrolidine-2-carboxylate involves the sodium hydride-assisted coupling of pyroglutamic acid with 1,3-diiodopropane under a nitrogen atmosphere . The intermediate thus formed is allowed to react with ethylenediamine in acetonitrile .Molecular Structure Analysis
The InChI code for Sodium 5-oxopyrrolidine-2-carboxylate is1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
. The compound has a number of heavy atoms: 10, a fraction Csp3: 0.6, a number of rotatable bonds: 1, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . Physical And Chemical Properties Analysis
Sodium 5-oxopyrrolidine-2-carboxylate has a density of 1.27 . It is very soluble, with a solubility of 139.0 mg/ml or 0.923 mol/l . The compound has a Log Po/w (iLOGP) of -9.78 .Scientific Research Applications
Cancer Research
Sodium 5-oxopyrrolidine-2-carboxylate has been used in the development of anti-cancer compounds. It was synthesized by the sodium hydride-assisted coupling of pyroglutamic acid with 1,3-diiodopropane under a nitrogen atmosphere . The compounds exhibited good activities towards MCF-7 (wild type) cancer cell lines .
Chemical Synthesis
Sodium 5-oxopyrrolidine-2-carboxylate serves as a chiral building block in asymmetric synthesis . It is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Pharmaceutical Research
Sodium 5-oxopyrrolidine-2-carboxylate is used in drug discovery as a versatile scaffold for novel biologically active compounds .
Biochemistry
Sodium 5-oxopyrrolidine-2-carboxylate is considered a natural moisturising factor of the skin and is found in human skin .
Molecular Biology
Sodium 5-oxopyrrolidine-2-carboxylate is used in research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Organic Chemistry
Sodium 5-oxopyrrolidine-2-carboxylate is used in the field of organic chemistry as a building block for various chemical reactions .
Skin Care Products
Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of skin care products including creams, gels, lotions, hair care products, and mouthwashes .
Drug Discovery
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Cosmetics
Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of cosmetic products including creams, gels, lotions, hair care products, and decorative cosmetics .
Heterocyclic Scaffolds in Drug Discovery
The five-membered pyrrolidine ring, a part of Sodium 5-oxopyrrolidine-2-carboxylate, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Safety And Hazards
Sodium 5-oxopyrrolidine-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
sodium;5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCXAMJWCDHFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885432 | |
Record name | Proline, 5-oxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-oxopyrrolidine-2-carboxylate | |
CAS RN |
54571-67-4 | |
Record name | Sodium DL-pyroglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proline, 5-oxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Proline, 5-oxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-oxo-DL-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PYRROLIDONE CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469OTG57A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.